Eutypine

Übersicht

Beschreibung

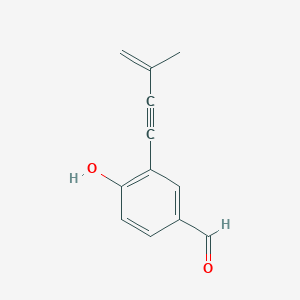

Eutypine is a secondary metabolite produced by the fungus Eutypa lata, which is the causative agent of Eutypa dieback in grapevines. This compound is known for its phytotoxic properties, which contribute to the disease symptoms observed in infected plants. This compound has a phenolic structure with an aldehyde group, making it a potent elicitor of plant defense mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of eutypine involves several steps, starting from commercially available precursors. One common method involves the alkylation of a phenolic compound followed by oxidation to introduce the aldehyde group. The reaction conditions typically require the use of strong bases and oxidizing agents to achieve the desired product .

Industrial Production Methods

the synthesis methods developed in research laboratories can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Eutypine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form eutypinic acid.

Reduction: The aldehyde group in this compound can be reduced to form eutypinol.

Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Eutypinic acid

Reduction: Eutypinol

Substitution: Various substituted phenolic derivatives

Wissenschaftliche Forschungsanwendungen

Introduction to Eutypine

This compound, chemically known as 4-hydroxy-3-(3-methyl-3-butene-1-ynyl) benzaldehyde, is a phytotoxin produced by the fungal pathogen Eutypa lata. This compound is notably associated with eutypa dieback, a significant disease affecting grapevines. Understanding the applications of this compound is crucial for developing strategies to mitigate its detrimental effects on agriculture, particularly in viticulture.

Biotransformation Studies

This compound has been extensively studied for its biotransformation capabilities in grapevine tissues. Research has shown that certain grapevine cultivars can metabolize this compound into a less toxic compound, eutypinol. This transformation occurs rapidly in grape callus tissues and in vitro cultured grape plantlets, indicating potential avenues for genetic improvement of grapevines to enhance resistance against Eutypa lata infections .

Impact on Gene Expression

This compound has been found to inhibit the expression of genes involved in anthocyanin biosynthesis in grapevine cell cultures. Specifically, it affects the UFGT (UDP-glucose:flavonoid 3-O-glucosyltransferase) gene, which plays a critical role in the accumulation of anthocyanins—important pigments contributing to the color and quality of grapes and wine . This inhibition could have implications for wine production and grape quality.

Activation of Plant Immunity

Recent studies indicate that this compound may activate basal immunity in plants through its phenolic side chains. This activation suggests that while this compound is primarily viewed as a toxin, it may also play a role in plant defense mechanisms against pathogens, potentially informing breeding strategies aimed at enhancing disease resistance .

Phytotoxicity Assessment

This compound's phytotoxic effects have been quantitatively assessed using various experimental methodologies. For instance, researchers have developed rapid assessment methods to evaluate the aggressiveness of Eutypa lata based on this compound's impact on host plants . These methodologies are essential for understanding the dynamics of plant-pathogen interactions.

Case Study 1: Grapevine Resistance Breeding

A study explored the genetic basis for resistance to Eutpa lata by analyzing the biotransformation of this compound in various grapevine cultivars. The findings revealed that specific cultivars exhibited enhanced capacity to convert this compound into non-toxic forms, suggesting a potential breeding target for developing resistant grapevine varieties .

Case Study 2: Anthocyanin Regulation

Another investigation focused on how this compound affects anthocyanin levels in grapevine cell cultures. It was found that exposure to this compound significantly reduced anthocyanin production by downregulating key biosynthetic genes. This case highlights the need for careful management of this compound levels during grape cultivation to maintain desired fruit characteristics .

Summary Table of this compound Applications

Wirkmechanismus

Eutypine exerts its effects primarily through its phenolic structure and aldehyde group. It activates plant defense mechanisms by inducing extracellular alkalinization and the expression of defense-related genes. The aldehyde group is crucial for its activity, as its reduction to an alcohol significantly diminishes its ability to trigger defense responses . This compound interacts with specific receptors on the plant cell membrane, leading to calcium influx and activation of signaling pathways involved in plant immunity .

Vergleich Mit ähnlichen Verbindungen

Eutypine is structurally similar to other secondary metabolites produced by Eutypa lata, such as eutypinol, eulatinol, and siccayne. this compound is unique in its ability to activate plant defense mechanisms, whereas the other compounds have different modes of action. For example:

Eutypinol: Lacks the aldehyde group and is less effective in inducing defense responses.

Eulatinol: Similar structure but different side chains, leading to varied biological activities.

Siccayne: Another related compound with distinct effects on plant cells.

This compound’s unique combination of a phenolic ring and an aldehyde group makes it a potent elicitor of plant defense, distinguishing it from its analogs .

Biologische Aktivität

Eutypine is a phytotoxin produced by the fungal pathogen Eutypa lata, which is primarily known for causing Eutypa dieback in grapevines. This compound has garnered significant attention due to its biological activities, particularly its effects on plant cells and its role in plant-pathogen interactions. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables that illustrate its mechanisms of action.

This compound is classified as a lipophilic weak acid (pK = 6.2) and exhibits protonophoric activity that affects mitochondrial function in plant cells. Research indicates that this compound induces a marked stimulation of oxygen consumption and causes depolarization of mitochondrial membranes in grapevine cells. At concentrations below 200 μM, it demonstrates a linear relationship between oxidation rate and membrane potential, akin to the well-known protonophore carbonyl cyanide m-chlorophenylhydrazone (CCCP) . However, unlike CCCP, this compound facilitates a potential-dependent proton conductance due to the migration of its dissociated form across the membrane .

Table 1: Effects of this compound on Mitochondrial Function

| Concentration (μM) | Oxygen Consumption Rate | Membrane Potential Effect | Notes |

|---|---|---|---|

| < 200 | Linear increase | Depolarization | Similar to CCCP |

| High | Mixed effect | Direct inhibition | Uncoupling observed |

Phytotoxicity and Plant Response

This compound's phytotoxicity manifests through various cellular alterations. In vitro assays have shown that it leads to significant symptoms on cut grapevine leaves, including structural changes that resemble those caused by other known phytotoxins . The compound has been shown to activate defense responses in grapevine cell cultures by inducing the expression of defense-related genes such as PAL, RS, and StSy .

Case Study: this compound-Induced Defense Responses

A study involving grapevine cell cultures treated with this compound revealed significant upregulation of defense genes. For instance, transcript levels for PAL increased up to 12-fold compared to controls after treatment with this compound, while StSy levels rose 8-fold . Conversely, its derivative eutypinol did not induce these genes but instead caused microtubule disassembly, indicating a differential impact on cellular structures.

Table 2: Gene Expression Changes Induced by this compound

| Gene | Expression Level (Fold Change) | Treatment Duration (h) |

|---|---|---|

| PAL | 12 | 24 |

| RS | Significant increase | 24 |

| StSy | 8 | 24 |

| JAZ1 | -40% (suppressed) | 24 |

Comparative Analysis with Derivatives

The biological activity of this compound is notably distinct from its derivatives. Eutypinol, while structurally similar, does not exhibit the same level of phytotoxicity or gene activation. Instead, it has been shown to eliminate microtubules in grapevine cells without inducing significant cell mortality . This highlights the specificity of this compound's action as a signaling molecule rather than merely a toxin.

Table 3: Comparative Effects of this compound and Its Derivatives

| Compound | Phytotoxicity | Defense Gene Activation | Microtubule Impact |

|---|---|---|---|

| This compound | Yes | High | None |

| Eutypinol | Moderate | None | High |

| Siccayne | Low | Minimal | None |

| Eulatinol | Very Low | None | None |

Eigenschaften

IUPAC Name |

4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h4,6-8,14H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCYVTIQMNZUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C#CC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153107 | |

| Record name | Eutypine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121007-17-8 | |

| Record name | Eutypine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121007-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eutypine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121007178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eutypine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.